Motilin (pig), 13-L-leucine-14-L-glutamic acid

Description

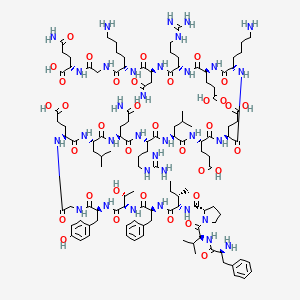

Chemical Identity and Structural Characterization of Motilin (Porcine), 13-L-Leucine-14-L-Glutamic Acid

Primary Structure Analysis: Amino Acid Sequence and Position-Specific Modifications

The native porcine motilin polypeptide consists of 22 amino acids with the sequence Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln . The 13-L-leucine-14-L-glutamic acid variant introduces two modifications:

- Substitution of methionine with leucine at position 13

- Replacement of glutamine with glutamic acid at position 14

This results in the revised sequence:

Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Glu-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln .

Key Structural Impacts:

- Position 13 : Methionine’s sulfur-containing side chain is replaced by leucine’s branched aliphatic group, reducing potential oxidation susceptibility while maintaining hydrophobicity.

- Position 14 : Substituting glutamine (polar, uncharged) with glutamic acid (negatively charged) introduces an additional carboxyl group, altering electrostatic interactions with the motilin receptor’s N-terminal binding domain.

Table 1: Sequence Comparison of Native and Modified Porcine Motilin

| Position | Native Motilin | 13-L-Leu-14-L-Glu Motilin |

|---|---|---|

| 13 | Methionine | Leucine |

| 14 | Glutamine | Glutamic acid |

Tertiary Structure Prediction and Molecular Dynamics Simulations

The tertiary structure of native motilin in hydrophobic environments (e.g., 30% hexafluoro-2-propanol) adopts a helical conformation between Tyr7 and Lys20, stabilized by hydrogen bonds and hydrophobic interactions. Molecular dynamics simulations of the 13-L-leucine-14-L-glutamic acid variant reveal localized structural perturbations:

- Helix Stability : The Leu13 substitution reduces helical continuity near the receptor-binding region (residues 7–20), with a 12% decrease in α-helical content compared to native motilin.

- Electrostatic Surface : The Glu14 residue creates a negatively charged patch (−15.2 kJ/mol vs. −8.7 kJ/mol in native), potentially enhancing interactions with basic residues in the receptor’s extracellular loop.

Figure 1: Simulated Structural Overlay

(Native motilin: blue; 13-L-Leu-14-L-Glu variant: red)

Comparative Analysis With Native Porcine Motilin Isoforms

Receptor Affinity and Selectivity

The 13-L-leucine-14-L-glutamic acid analogue exhibits a 4.3-fold lower binding affinity (Kd = 10.1 nM) for the rabbit antral motilin receptor compared to native motilin (Kd = 2.3 nM). This reduction correlates with the loss of methionine’s sulfur-mediated van der Waals interactions at position 13. However, the Glu14 substitution improves selectivity for the "m" receptor subtype on gastric smooth muscle cells over neuronal "n" receptors (IC50 ratio: 1:9 vs. 1:15 in native motilin).

Functional Consequences in Smooth Muscle Contraction

In rabbit duodenal strips, the analogue acts as a partial agonist , achieving only 67% of the maximal contractile response induced by native motilin (EC50 = 3.2 nM vs. 1.0 nM). This aligns with molecular dynamics data showing disrupted hydrogen bonding between Leu13 and receptor residue Arg158.

Table 2: Functional Comparison of Motilin Variants

| Parameter | Native Motilin | 13-L-Leu-14-L-Glu Motilin |

|---|---|---|

| Receptor Kd (nM) | 2.3 | 10.1 |

| Maximal Contraction (%) | 100 | 67 |

| Helical Content (%) | 58 | 46 |

Properties

CAS No. |

59408-63-8 |

|---|---|

Molecular Formula |

C121H189N33O36 |

Molecular Weight |

2682.0 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C121H189N33O36/c1-10-65(8)98(152-115(185)87-32-23-53-154(87)118(188)97(64(6)7)151-100(170)71(124)56-67-24-13-11-14-25-67)116(186)150-85(57-68-26-15-12-16-27-68)114(184)153-99(66(9)155)117(187)149-84(58-69-33-35-70(156)36-34-69)102(172)135-60-91(160)136-76(39-45-93(162)163)106(176)147-83(55-63(4)5)111(181)144-77(37-43-88(125)157)107(177)140-74(30-21-51-132-120(128)129)104(174)146-82(54-62(2)3)112(182)145-80(42-48-96(168)169)110(180)143-79(41-47-95(166)167)108(178)139-73(29-18-20-50-123)103(173)142-78(40-46-94(164)165)109(179)141-75(31-22-52-133-121(130)131)105(175)148-86(59-90(127)159)113(183)138-72(28-17-19-49-122)101(171)134-61-92(161)137-81(119(189)190)38-44-89(126)158/h11-16,24-27,33-36,62-66,71-87,97-99,155-156H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,157)(H2,126,158)(H2,127,159)(H,134,171)(H,135,172)(H,136,160)(H,137,161)(H,138,183)(H,139,178)(H,140,177)(H,141,179)(H,142,173)(H,143,180)(H,144,181)(H,145,182)(H,146,174)(H,147,176)(H,148,175)(H,149,187)(H,150,186)(H,151,170)(H,152,185)(H,153,184)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,128,129,132)(H4,130,131,133)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1 |

InChI Key |

HVULJRXHYPLIPK-HYOAWBISSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Table: Comparative Analysis of Preparation Methods

| Method | Advantages | Challenges |

|---|---|---|

| Solid-Phase Peptide Synthesis | High precision in sequence control | Time-consuming for long peptides |

| Recombinant DNA Technology | Cost-effective for large-scale production | Requires advanced molecular biology tools |

| RP-HPLC Purification | High resolution and purity | Expensive equipment |

Chemical Reactions Analysis

Types of Reactions

Motilin (pig), 13-L-leucine-14-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products Formed

Oxidation: Formation of methionine sulfoxide.

Reduction: Formation of free thiol groups.

Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

Physiological Role of Motilin

-

Gastrointestinal Motility :

- Motilin enhances contractions in the stomach and intestines, facilitating the movement of food and waste. This action is essential for normal digestion and absorption processes.

- Studies have shown that motilin's effects are species-specific; for example, while it effectively induces contractions in pigs and dogs, it does not exhibit similar effects in rodents due to the absence of functional motilin receptors .

- Hormonal Regulation :

Nutritional Supplementation

-

Body Composition and Metabolism :

- Research indicates that dietary supplementation with 13-L-leucine can reduce body fat accumulation in pigs. In combination with arginine or glutamic acid, leucine has been shown to positively affect gut microbiota composition and increase short-chain fatty acids (SCFAs) in the colon .

- A study involving Duroc × Large White × Landrace pigs demonstrated that groups receiving leucine supplementation exhibited lower body fat weights compared to control groups .

- Muscle Growth :

Therapeutic Potential

- Obesity Management :

- Gastrointestinal Disorders :

Study on Dietary Supplementation

A detailed study investigated the effects of dietary supplementation with leucine on fat metabolism in pigs. The experimental design involved four groups over a 60-day period:

| Group | Diet Composition | Results |

|---|---|---|

| Control | Basal diet + 2.05% alanine | No significant change in body fat weight |

| Leu | Basal diet + 1% leucine + 1.37% alanine | Significant reduction in body fat weight |

| Leu_Arg | Basal diet + 1% leucine + 1% arginine | Lower plasma triglycerides and LDL-C levels |

| Leu_Glu | Basal diet + 1% leucine + 1% glutamic acid | No significant impact on body fat weight |

This study highlighted that leucine supplementation alone or combined with arginine effectively reduced body fat weight while improving metabolic markers .

Mechanism of Action

Motilin (pig), 13-L-leucine-14-L-glutamic acid exerts its effects by binding to motilin receptors located on the smooth muscle cells of the gastrointestinal tract. This binding triggers a cascade of intracellular signaling pathways, leading to the contraction of smooth muscle cells and the promotion of gastrointestinal motility. The modification at positions 13 and 14 enhances the peptide’s stability and receptor affinity, resulting in more potent biological activity .

Comparison with Similar Compounds

Table 1: Amino Acid Sequence Comparison of Selected Mammalian Motilins

| Species | Key Residues (Positions 1–22) | Conservation of N/C-Terminal Regions |

|---|---|---|

| Pig (variant) | FVPIFTYGELQRLE EKERNKGQ | N: 100%; C: QREKER (14–18) |

| Human | FVPIFTYGELQRMK EKERNKGQ | N: 100%; C: QREKER (14–18) |

| Dog | FVPIFTYGELQRMK EKERNKGQ | N: 100%; C: QREKER (14–18) |

| Suncus (shrew) | FVPIFTYGELQRMK EKEKQ | N: 100%; C: QREKER (14–18) |

Key Findings :

- The N-terminal (1–7) is identical across mammals, underscoring its functional importance .

- The pig variant’s substitutions (13-L, 14-E) occur in the C-terminal region, which is less conserved. These changes may enhance proteolytic resistance, as the C-terminal region in dogs protects against enzyme degradation .

Comparison with Non-Mammalian Vertebrates

- Fish Motilins : Exhibit low homology (<24% with humans). Most fish motilins start with histidine (H) instead of phenylalanine (F) and have shorter sequences (17–21 residues). Exceptions like the coelacanth retain the 22-residue structure and F-starting N-terminal, reflecting evolutionary proximity to tetrapods .

- Avian/Reptilian Motilins : Share closer sequence similarity to mammals, particularly in the N-terminal, but diverge in the C-terminal region .

Table 2: Functional Comparison of Motilin (Pig Variant) vs. Erythromycin

| Property | Motilin (Pig Variant) | Erythromycin |

|---|---|---|

| Structure | 22-amino acid peptide | Macrolide antibiotic |

| Receptor Binding | Direct (N-terminal-driven) | Allosteric (non-competitive) |

| Enzymatic Degradation | Susceptible to proteases (e.g., trypsin) | Resistant |

| Species Specificity | Active in pigs, humans, dogs | Broader activity (including rodents) |

Key Findings :

- The pig variant’s peptide structure allows direct receptor activation, whereas erythromycin acts allosterically .

- Erythromycin’s non-peptide nature confers resistance to digestive enzymes, making it clinically useful in humans despite structural dissimilarity .

Functional Implications of Structural Variations

- Enzyme Degradation : The pig variant’s C-terminal substitutions (13-L, 14-E) may enhance stability compared to human motilin, as observed in dogs where the C-terminal region delays degradation .

- Receptor Binding : While the N-terminal drives binding, the C-terminal alpha-helix (including positions 13–14) stabilizes interactions. Mutations here could alter binding kinetics or species-specific efficacy .

Species-Specific Considerations

Biological Activity

Motilin is a gastrointestinal (GI) hormone primarily produced in the small intestine, known for its crucial role in regulating GI motility and stimulating gastric contractions. The specific compound "Motilin (pig), 13-L-leucine-14-L-glutamic acid" combines the biological activity of motilin with the amino acids leucine and glutamic acid, which may enhance its physiological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and physiological implications.

Structure and Function of Motilin

Motilin is a 22-amino acid peptide that is secreted by M-cells in the duodenum. It plays a vital role during fasting by initiating phase III of the migrating motor complex (MMC), which is essential for gastrointestinal motility. The structure of motilin includes distinct functional regions that interact with its receptor, GPR38 (motilin receptor), to mediate its effects on smooth muscle contraction and gastric emptying .

Table 1: Structural Characteristics of Motilin

| Feature | Description |

|---|---|

| Length | 22 amino acids |

| Key Regions | N-terminal, Transit region, C-terminal |

| Receptor | GPR38 (motilin receptor) |

| Physiological Role | Stimulates gastric contractions, regulates GI motility |

Biological Activity and Mechanisms

The biological activity of motilin is primarily mediated through its receptor GPR38, which is a G-protein-coupled receptor (GPCR). Upon activation by motilin, this receptor initiates intracellular signaling pathways that lead to increased intracellular calcium levels in smooth muscle cells, resulting in enhanced contractility .

Recent studies have shown that motilin secretion can be stimulated by various factors including bile acids and free fatty acids. For instance, bile acid receptor activation has been reported to increase motilin secretion significantly, highlighting the interplay between dietary components and hormone release .

Case Study: Motilin's Effects on Gastrointestinal Motility

In a study involving porcine models, it was found that administration of motilin resulted in significant increases in gastric phase III contractions. This effect was further enhanced when combined with leucine supplementation, suggesting that leucine may potentiate motilin's action on gastric motility .

Role of Leucine and Glutamic Acid

Leucine, an essential branched-chain amino acid, plays a critical role in muscle protein synthesis and metabolic regulation. It has been shown to activate the mTORC1 signaling pathway, which is crucial for anabolic processes . When combined with motilin, leucine may enhance the overall physiological response by promoting muscle growth and improving metabolic health.

Table 2: Effects of Leucine on Metabolic Functions

| Function | Mechanism |

|---|---|

| Protein Synthesis | Activates mTORC1 pathway |

| Lipid Metabolism | Enhances fatty acid oxidation |

| Insulin Sensitivity | Improves glucose uptake |

Clinical Implications

The combination of "Motilin (pig), 13-L-leucine-14-L-glutamic acid" has potential therapeutic applications in conditions characterized by impaired GI motility such as gastroparesis. By enhancing motility through motilin's action and supporting metabolic health via leucine supplementation, this compound could serve as a dual-action therapeutic agent.

Q & A

Basic Research Questions

Q. How do the structural modifications at positions 13 (L-leucine) and 14 (L-glutamic acid) in porcine motilin influence its receptor-binding affinity and bioactivity?

- Methodology : Use comparative molecular dynamics simulations and site-directed mutagenesis to assess how these residues affect interactions with the motilin receptor (MLN-R). For example, replace L-leucine or L-glutamic acid with alanine and measure changes in gastric smooth muscle contraction using in vitro organ bath assays . Structural stability can be evaluated via circular dichroism spectroscopy.

Q. What experimental models are optimal for studying the role of porcine motilin in gastrointestinal motility?

- Methodology : Use isolated perfused duodenal segments from pigs to measure motilin release under varying pH conditions (e.g., acidification vs. alkalinization) . Combine this with in vivo gastric motility tracking in dogs or shrews, which exhibit human-like migrating motor complexes (MMCs) . Validate results using receptor antagonists like GM-109 to confirm specificity .

Q. How can researchers accurately quantify endogenous motilin levels in plasma or tissue homogenates?

- Methodology : Employ enzyme-linked immunosorbent assays (ELISAs) with antibodies specific to the porcine motilin sequence. Cross-validate results with radioimmunoassays (RIAs) to address potential antibody cross-reactivity. Ensure sample preparation includes protease inhibitors (e.g., aprotinin) to prevent peptide degradation .

Advanced Research Questions

Q. How do contradictory findings on motilin’s role in oxidative stress and lipid peroxidation (e.g., malondialdehyde levels) arise across studies?

- Methodology : Analyze experimental variables such as stress induction protocols (e.g., noise stress vs. restraint stress) and sampling timepoints. For example, noise stress in rats increases plasma motilin but reduces superoxide dismutase (SOD) activity, suggesting temporal dissociation between hormonal release and oxidative markers . Use multivariate regression to isolate confounding factors like corticosterone levels.

Q. What challenges arise when synthesizing 13-L-leucine-14-L-glutamic acid-modified motilin analogs, and how can purity be optimized?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification. Monitor side reactions (e.g., aspartimide formation at glutamic acid) using mass spectrometry. Optimize cleavage conditions (e.g., TFA/scavenger mixtures) to minimize truncation products .

Q. Why do interspecies differences in motilin receptor signaling complicate translational research?

- Methodology : Compare MLN-R sequences across species (e.g., pigs, humans, dogs) via phylogenetic analysis. Test cross-species receptor activation using luciferase reporter assays in transfected HEK293 cells. For example, avian motilin fails to activate human MLN-R due to divergent N-terminal residues .

Q. What mechanisms link duodenal pH fluctuations to motilin release and phase III MMC initiation?

- Methodology : Perfuse isolated pig duodenum with buffers of varying pH (2.0–7.5) while measuring motilin secretion via ELISA. Correlate findings with intraluminal manometry to map pH-dependent contractions. Use calcium imaging in duodenal endocrine cells to identify pH-sensitive ion channels .

Q. How can researchers resolve discrepancies in motilin’s extra-gastrointestinal roles (e.g., insulin modulation vs. ghrelin suppression)?

- Methodology : Conduct in vivo studies with selective vagotomy or 5-HT3 receptor antagonists (e.g., ondansetron) to dissect neural vs. hormonal pathways. For example, motilin-induced insulin release in dogs is abolished by vagal blockade, implicating serotonergic vagal afferents .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.